

# Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Comprehensive Technical Guide on its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Fosribnicotinamide |           |
| Cat. No.:            | B1678756           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide, more commonly known as  $\beta$ -Nicotinamide Mononucleotide (NMN), is a bioactive nucleotide that serves as a direct precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is fundamental to numerous cellular processes, including energy metabolism, DNA repair, and cellular signaling. The age-associated decline in NAD+ levels has spurred significant interest in NMN as a potential therapeutic agent to mitigate age-related physiological decline. This technical guide provides an in-depth review of the safety and toxicity profile of **Fosribnicotinamide** (NMN), drawing from available preclinical and clinical data.

# **Quantitative Toxicology Data**

The safety of **Fosribnicotinamide** (NMN) has been evaluated in various preclinical studies. The following tables summarize the key quantitative findings from these toxicological assessments.

Table 1: Acute and Subchronic Oral Toxicity of **Fosribnicotinamide** (NMN)



| Study Type                           | Species                | Dosage                                      | Key Findings                                                                                                                                            | Reference |
|--------------------------------------|------------------------|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Acute Oral<br>Toxicity               | Sprague-Dawley<br>Rats | 2000 mg/kg<br>(single dose)                 | No deaths or<br>treatment-related<br>adverse events.<br>The minimum<br>lethal dose was<br>determined to be<br>higher than 2000<br>mg/kg.                | [1]       |
| Acute Oral<br>Toxicity               | Wistar Rats            | >2000 mg/kg<br>(LD50 cut-off<br>5000 mg/kg) | Classified under "Category 5 or Unclassified" according to the Globally Harmonized System (GHS), indicating very low acute toxicity.                    | [2]       |
| Acute Oral<br>Toxicity               | Sprague-Dawley<br>Rats | 2666 mg/kg<br>(single dose)                 | No mortality or<br>treatment-related<br>adverse signs<br>were observed.                                                                                 | [3]       |
| Subchronic Oral<br>Toxicity (91-day) | Sprague-Dawley<br>Rats | 300 and 1000<br>mg/kg/day                   | No marked changes in body weight, feed intake, or pathological results. The No-Observed-Adverse-Effect Level (NOAEL) was established at 1000 mg/kg/day. | [1]       |



| Subchronic Oral<br>Toxicity (90-day) | Wistar Rats            | Up to 800<br>mg/kg/day                  | The No-<br>Observed-<br>Adverse-Effect<br>Level (NOAEL)<br>was determined<br>to be at least 800<br>mg/kg/day.          | [2]    |
|--------------------------------------|------------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------|--------|
| Subchronic Oral<br>Toxicity (90-day) | Sprague-Dawley<br>Rats | 375, 750, and<br>1500 mg/kg/day         | Appeared to be safe and did not promote toxic effects. The NOAEL was determined to be ≥ 1500 mg/kg/day.                | [3][4] |
| Subacute<br>Toxicity (7-day)         | Mice                   | 1340 mg/kg/day<br>and 2680<br>mg/kg/day | The 1340 mg/kg/day dose was well- tolerated. The higher dose resulted in a slight increase in alanine aminotransferase | [5][6] |
| Subacute<br>Toxicity (14-day)        | Beagle Dogs            | Not specified                           | Mild increases in creatinine and uric acid were observed.                                                              | [5][6] |

Table 2: Genotoxicity Studies of Fosribnicotinamide (NMN)



| Assay Type                                                | System                                                                                              | Results                                              | Reference |
|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------|-----------|
| Bacterial Reverse<br>Mutation Assay (Ames<br>Test)        | Salmonella<br>typhimurium (TA98,<br>TA100, TA1535,<br>TA1537) and<br>Escherichia coli (WP2<br>uvrA) | Non-mutagenic, with or without metabolic activation. | [1]       |
| In Vitro Chromosomal Aberration Test                      | Not specified                                                                                       | Non-mutagenic.                                       | [2]       |
| In Vivo Mammalian Bone Marrow Chromosomal Aberration Test | Not specified                                                                                       | Non-clastogenic at<br>doses up to 2000<br>mg/kg.     | [2]       |

# **Clinical Safety Profile**

Multiple clinical trials have investigated the safety and tolerability of NMN in healthy adults.

Table 3: Summary of Human Clinical Safety Data for Fosribnicotinamide (NMN)



| Study Duration | Participant<br>Population | Daily Dosage                  | Key Safety<br>Findings                                                                                                                             | Reference |
|----------------|---------------------------|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Single Dose    | Healthy Men               | 100 mg, 200 mg,<br>and 500 mg | Safe and well- tolerated. No significant deleterious effects or changes in heart rate, blood pressure, oxygen saturation, or body temperature.     | [7][8]    |
| 4 Weeks        | Healthy Adults            | 1500 mg                       | No problematic findings or changes in medical interviews or tests, confirming the safety of this high dose.                                        | [9]       |
| 6 Weeks        | Not specified             | Up to 1200 mg                 | Well-tolerated.                                                                                                                                    | [10]      |
| 8 Weeks        | Not specified             | 900 mg                        | Well-tolerated.                                                                                                                                    | [10]      |
| 12 Weeks       | Healthy Adults            | Up to 1250 mg                 | Safe and well-tolerated with no serious adverse effects reported. No significant changes in vital signs, blood chemistry, or organ function tests. | [11]      |



| 60 Days | Healthy Middle-<br>Aged Adults | 300 mg, 600 mg,<br>and 900 mg | Well-tolerated with no safety issues based on monitoring of adverse events and laboratory/clinical measures. | [12][13] |
|---------|--------------------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------|----------|
|---------|--------------------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------|----------|

Across these studies, NMN supplementation did not lead to a significant increase in adverse events compared to placebo.[11]

# **Experimental Protocols**

- 1. Preclinical Acute Oral Toxicity Study (General Protocol)
- Test System: Typically conducted in rodents, such as Sprague-Dawley or Wistar rats.
- Administration: A single, high dose of Fosribnicotinamide (NMN) is administered orally via gavage.
- Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.
- Parameters Monitored: Clinical signs, body weight changes, and any abnormal behavior are recorded.
- Endpoint: The study aims to determine the median lethal dose (LD50) or, in the case of low-toxicity substances, the maximum tolerated dose. A necropsy is performed at the end of the study to examine for gross pathological changes.
- 2. Preclinical Subchronic Oral Toxicity Study (General Protocol)
- Test System: Commonly performed in rodents (e.g., Sprague-Dawley rats).
- Administration: Fosribnicotinamide (NMN) is administered daily via oral gavage for a period of 90 days. Multiple dose groups are used, including a control group.



### Parameters Monitored:

- In-life: Clinical observations, body weight, food and water consumption, ophthalmology.
- Clinical Pathology: Hematology, coagulation, and blood chemistry panels are analyzed at specified intervals. Urinalysis is also performed.
- Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full
  necropsy is conducted, and organ weights are recorded. Histopathological examination of
  a comprehensive set of tissues is performed.
- Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no treatment-related adverse effects are observed.
- 3. Bacterial Reverse Mutation Assay (Ames Test)
- Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).
- Procedure: The bacterial strains are exposed to various concentrations of
   Fosribnicotinamide (NMN), both with and without an external metabolic activation system (S9 mix from rat liver).
- Endpoint: The assay measures the ability of the test substance to cause a reversion of the
  initial mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. A
  significant increase in the number of revertant colonies compared to the control indicates
  mutagenic potential.

# Signaling Pathways and Experimental Workflows

Fosribnicotinamide (NMN) to NAD+ Biosynthesis Pathway

**Fosribnicotinamide**'s primary mechanism of action is its role as a precursor in the biosynthesis of NAD+. This pathway is crucial for maintaining cellular energy and signaling functions.





Click to download full resolution via product page

### Fosribnicotinamide (NMN) conversion to NAD+.

Experimental Workflow: Acute Oral Toxicity Study

The following diagram illustrates a typical workflow for an acute oral toxicity study as described in the experimental protocols.





Click to download full resolution via product page

Workflow for an acute oral toxicity study.

Experimental Workflow: Subchronic Toxicity Study

This diagram outlines the key phases of a 90-day subchronic toxicity study.





Click to download full resolution via product page

Workflow for a subchronic toxicity study.

Conclusion



Based on the available preclinical and clinical data, **Fosribnicotinamide** (β-Nicotinamide Mononucleotide) demonstrates a favorable safety and toxicity profile. In animal models, it exhibits very low acute toxicity and is well-tolerated in subchronic studies, with high No-Observed-Adverse-Effect Levels established. Genotoxicity assays have consistently shown non-mutagenic and non-clastogenic properties. Furthermore, human clinical trials have demonstrated that NMN is safe and well-tolerated at daily doses up to 1250 mg for as long as 12 weeks, with no serious adverse events reported. The collective evidence supports the continued investigation of **Fosribnicotinamide** (NMN) for its potential therapeutic benefits in the context of age-related diseases. Further long-term studies in diverse populations will be valuable in continuing to build upon this robust safety profile.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety evaluation after acute and sub-chronic oral administration of high purity nicotinamide mononucleotide (NMN-C®) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide mononucleotide (NMN) as an anti-aging health product Promises and safety concerns PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Subacute Toxicity Study of Nicotinamide Mononucleotide via Oral Administration [frontiersin.org]
- 6. Subacute Toxicity Study of Nicotinamide Mononucleotide via Oral Administration PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMN Clinical Trials Result in No Safety Issues in Humans [nmn.com]
- 8. Exploring NMN Human Trial Advancements [nmn.com]
- 9. renuebyscience.com [renuebyscience.com]



- 10. examine.com [examine.com]
- 11. consensus.app [consensus.app]
- 12. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fosribnicotinamide (β-Nicotinamide Mononucleotide): A
  Comprehensive Technical Guide on its Safety and Toxicity Profile]. BenchChem, [2025].
  [Online PDF]. Available at: [https://www.benchchem.com/product/b1678756#safety-and-toxicity-profile-of-fosribnicotinamide]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com